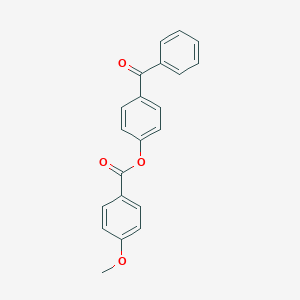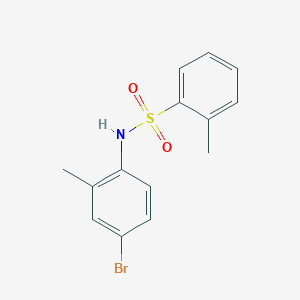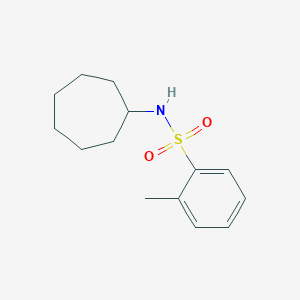
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It was first synthesized in 1962 and has since been extensively studied for its pharmacological properties.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide works by binding to alpha-2 adrenergic receptors in the brain, which results in the inhibition of the release of norepinephrine. This leads to a decrease in sympathetic nervous system activity, which in turn results in a decrease in blood pressure. It also has sedative effects, which make it effective in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease heart rate and cardiac output, as well as decrease the release of renin from the kidneys. It also has been found to decrease the release of insulin from the pancreas.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide has a number of advantages as a research tool. It is relatively inexpensive and widely available. Additionally, it has a well-established mechanism of action and has been extensively studied. However, it does have some limitations. It has a relatively short half-life, which can make it difficult to maintain steady levels in the bloodstream. Additionally, it has a number of side effects, which can complicate experimental design.
将来の方向性
There are a number of potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide. One area of interest is its potential use in the treatment of opioid withdrawal symptoms. It has been shown to be effective in reducing withdrawal symptoms in some studies, but more research is needed to fully understand its potential in this area. Additionally, there is interest in studying its potential use in pain management, as well as its potential use in the treatment of other psychiatric disorders. Further research is needed to fully understand the potential of N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide in these areas.
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide is a well-studied medication with a number of potential therapeutic applications. Its mechanism of action and physiological effects have been extensively studied, and there is ongoing research into its potential use in a number of areas. While it does have some limitations as a research tool, it remains an important medication for the treatment of a number of conditions.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4-isobutylbenzylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then reduced with sodium borohydride to yield N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating hypertension, ADHD, and anxiety disorders. Additionally, it has been studied for its potential use in the treatment of opioid withdrawal symptoms and as an analgesic in pain management.
特性
分子式 |
C20H24ClNO2 |
|---|---|
分子量 |
345.9 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H24ClNO2/c1-13(2)11-15-5-7-16(8-6-15)14(3)20(23)22-18-12-17(21)9-10-19(18)24-4/h5-10,12-14H,11H2,1-4H3,(H,22,23) |
InChIキー |
MWDDUNHGOIFPSH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)

![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)


